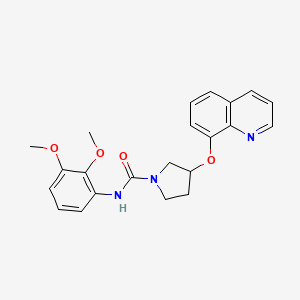

N-(2,3-dimethoxyphenyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-Dimethoxyphenyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a quinoline moiety, and a dimethoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxyphenyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Attachment of the Quinoline Moiety: The quinoline group can be introduced via nucleophilic substitution reactions, often using quinoline derivatives and suitable leaving groups.

Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrrolidine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling up the reactions: Ensuring that the reactions are efficient and reproducible on a larger scale.

Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry: It can be explored as a lead compound for developing drugs targeting specific receptors or enzymes.

Biological Studies: Used in studying the interactions with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it might bind to the active site, preventing substrate binding and subsequent catalytic activity.

Comparaison Avec Des Composés Similaires

N-(2,3-Dimethoxyphenyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide analogs: Compounds with slight modifications in the quinoline or pyrrolidine moieties.

Other Pyrrolidine Carboxamides: Compounds like N-(2,3-dimethoxyphenyl)-3-(quinolin-6-yloxy)pyrrolidine-1-carboxamide.

Uniqueness:

Structural Complexity: The combination of a pyrrolidine ring, quinoline moiety, and dimethoxyphenyl group is unique.

Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties, making it a valuable compound for drug discovery.

This compound’s unique structure and potential applications make it a significant subject of study in various scientific fields

Activité Biologique

N-(2,3-dimethoxyphenyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H23N3O4

- Molecular Weight : 393.4 g/mol

- CAS Number : 1903226-39-0

The compound features a quinoline moiety linked to a pyrrolidine ring, which is further substituted with a dimethoxyphenyl group. This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in disease processes. For instance, it may interact with kinases or phosphatases that are crucial in signaling pathways associated with cancer progression.

- Intercalation with DNA : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.

Biological Activity Overview

Anticancer Properties

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound was tested against FaDu hypopharyngeal tumor cells and showed a dose-dependent increase in apoptosis rates compared to standard chemotherapeutic agents like bleomycin .

Antimicrobial Activity

In another investigation, the compound was screened for its antimicrobial efficacy against Mycobacterium tuberculosis and other mycobacterial species. Results indicated that it had comparable or superior activity to established drugs such as isoniazid and pyrazinamide . This positions the compound as a promising candidate for further development in treating resistant bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Quinoline Moiety : Essential for DNA intercalation and enzyme inhibition.

- Pyrrolidine Ring : Enhances binding affinity to target proteins.

- Dimethoxyphenyl Group : Contributes to hydrophobic interactions that improve bioactivity.

Research suggests that modifications to these groups can lead to variations in potency and selectivity against different biological targets .

Propriétés

IUPAC Name |

N-(2,3-dimethoxyphenyl)-3-quinolin-8-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-27-19-10-4-8-17(21(19)28-2)24-22(26)25-13-11-16(14-25)29-18-9-3-6-15-7-5-12-23-20(15)18/h3-10,12,16H,11,13-14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYDRXCOHPOQFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.